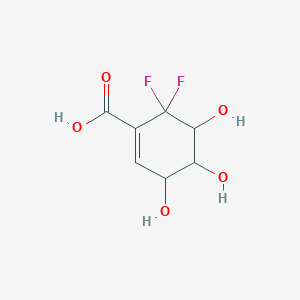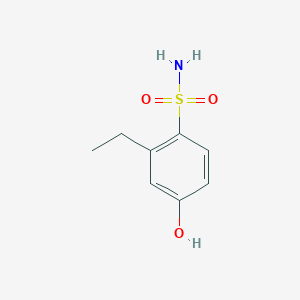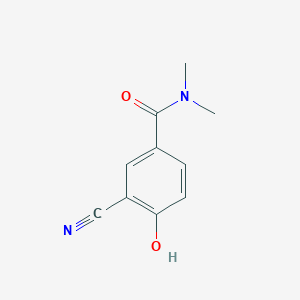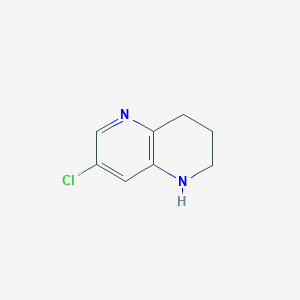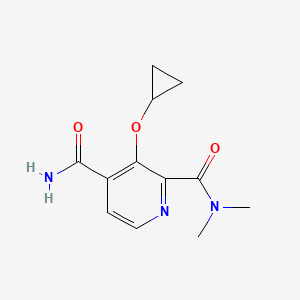
(4-Chloro-6-ethylpyrimidin-2-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-6-ethylpyrimidin-2-YL)methanamine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound is characterized by the presence of a chloro group at the 4th position, an ethyl group at the 6th position, and a methanamine group at the 2nd position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-ethylpyrimidin-2-YL)methanamine typically involves the chlorination of a pyrimidine precursor followed by the introduction of the ethyl and methanamine groups. One common method involves the use of 4,6-dichloropyrimidine as a starting material. The ethyl group can be introduced via an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate. The methanamine group is then introduced through a nucleophilic substitution reaction using methanamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(4-Chloro-6-ethylpyrimidin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of the reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
(4-Chloro-6-ethylpyrimidin-2-YL)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (4-Chloro-6-ethylpyrimidin-2-YL)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or interfering with nucleic acid synthesis. The chloro and ethyl groups contribute to its binding affinity and specificity towards these targets. The methanamine group can enhance its solubility and facilitate its transport across cell membranes .
類似化合物との比較
Similar Compounds
- (4-Chloro-2-pyridinyl)methanamine
- (6-chloro-4-methylpyridin-2-yl)methanamine
- 2-Amino-4-chloro-6-methylpyrimidine
Uniqueness
(4-Chloro-6-ethylpyrimidin-2-YL)methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
944904-65-8 |
|---|---|
分子式 |
C7H10ClN3 |
分子量 |
171.63 g/mol |
IUPAC名 |
(4-chloro-6-ethylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C7H10ClN3/c1-2-5-3-6(8)11-7(4-9)10-5/h3H,2,4,9H2,1H3 |
InChIキー |
HJJFVNSHLILRFF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NC(=N1)CN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


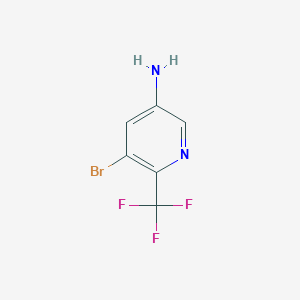
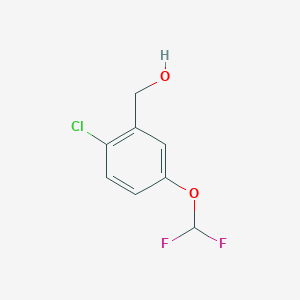
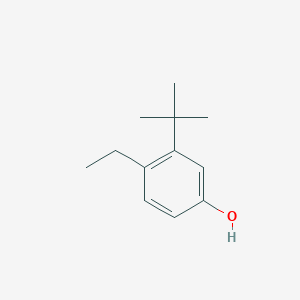

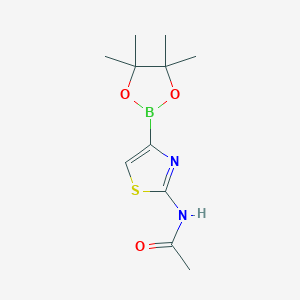
![(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid](/img/structure/B14852748.png)
